N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features both imidazole and isoquinoline moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoquinoline is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step reactions. One common approach is to start with the preparation of the imidazole moiety, which can be synthesized through the cyclization of amido-nitriles under mild conditions . The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form alcohol derivatives.
Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include imidazolone derivatives, alcohol derivatives, and various substituted imidazole compounds .
Scientific Research Applications
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . The isoquinoline moiety can interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazol-4-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: is similar to other imidazole-containing compounds such as histidine and metronidazole.
Isoquinoline derivatives: Compounds like papaverine and berberine share structural similarities with the isoquinoline moiety.
Uniqueness
What sets this compound apart is its dual functionality, combining the properties of both imidazole and isoquinoline rings. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14N4O2 |
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Molecular Weight |
282.30 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C15H14N4O2/c20-14-12-4-2-1-3-11(12)13(8-18-14)15(21)17-6-5-10-7-16-9-19-10/h1-4,7-9H,5-6H2,(H,16,19)(H,17,21)(H,18,20) |
InChI Key |
VPFDEKDMKFCSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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